molecular formula C15H24N4O8 B605858 Azido-PEG4-NHS ester CAS No. 944251-24-5

Azido-PEG4-NHS ester

Cat. No. B605858
CAS RN: 944251-24-5
M. Wt: 388.38
InChI Key: OIGKWPIMJCPGGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azido-PEG4-NHS ester is a popular PEG reagent that contains an azide group and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .


Synthesis Analysis

The NHS ester of Azido-PEG4-NHS ester can be used to label the primary amines (-NH2) of proteins and other amine-attached molecules .


Molecular Structure Analysis

The empirical formula of Azido-PEG4-NHS ester is C15H24N4O8 . Its molecular weight is 388.37 . The SMILES string representation is O=C (ON1C (CCC1=O)=O)CCOCCOCCOCCOCCN= [N+]= [N-] .


Chemical Reactions Analysis

Azido-PEG4-NHS ester can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

Azido-PEG4-NHS ester is a solid or viscous liquid . It is stored at -20°C . It is soluble in DMSO, DCM, DMF .

Scientific Research Applications

Protein Labeling and Crosslinking

Azido-PEG4-NHS ester is an amine-reactive compound that can be used to derivatize primary amines of proteins . This NHS-ester compound reacts to form covalent bonds with primary amines, such as the side chain of lysine residues or aminosilane-coated surfaces . The azide group reacts with phosphine-labeled molecules by a mechanism known as Staudinger chemistry, enabling efficient and specific conjugation of derivatized molecules in biological samples .

Surface Modification

Azido-PEG4-NHS ester can be used to modify amine-coated polymer surfaces . The NHS ester reacts with primary amines on the surface, introducing an azide group that can be further reacted with alkyne, BCN, or DBCO via Click Chemistry .

Drug Delivery

The hydrophilic and non-immunogenic properties of Azido-PEG4-NHS ester make it suitable for drug delivery applications . The PEG spacer improves the water solubility of the target molecule while reducing its immunogenicity .

Bioconjugation

Azido-PEG4-NHS ester is used in bioconjugation, where it can react with primary amines of biomolecules . The resulting azide-functionalized biomolecules can then be conjugated to alkyne, BCN, or DBCO-modified molecules via Click Chemistry .

Chemical Modifications

Azido-PEG4-NHS ester is used for chemical modifications . The azide group can react with various functional groups, allowing for the introduction of new functionalities to a molecule .

Crosslinking

Azido-PEG4-NHS ester is used as a crosslinking reagent . The NHS ester and azide groups allow for the formation of covalent bonds between different molecules, creating a crosslinked network .

Synthesis of Heterobifunctional Compounds

Azido-PEG4-NHS ester is used in the synthesis of heterobifunctional compounds . The NHS ester and azide groups allow for the sequential reaction with different functional groups, resulting in the formation of compounds with diverse functionalities .

Modification of Biological Therapeutics

Azido-PEG4-NHS ester is used in the modification of biological therapeutics . The NHS ester can react with primary amines in therapeutic proteins or peptides, introducing an azide group that can be further modified .

Future Directions

Azido-PEG4-NHS ester is used in research for the synthesis of PROTACs . It is also used in the development of novel nanobody-cell couplings with targeted antigen-binding capabilities . It is expected to continue to be a valuable tool in biochemical research .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O8/c16-18-17-4-6-24-8-10-26-12-11-25-9-7-23-5-3-15(22)27-19-13(20)1-2-14(19)21/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGKWPIMJCPGGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG4-NHS ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG4-NHS ester
Reactant of Route 2
Reactant of Route 2
Azido-PEG4-NHS ester
Reactant of Route 3
Reactant of Route 3
Azido-PEG4-NHS ester
Reactant of Route 4
Reactant of Route 4
Azido-PEG4-NHS ester
Reactant of Route 5
Reactant of Route 5
Azido-PEG4-NHS ester
Reactant of Route 6
Reactant of Route 6
Azido-PEG4-NHS ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.